3-benzyl-8-methoxy-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione
Description
Properties
IUPAC Name |
3-benzyl-8-methoxy-2-phenylchromeno[2,3-d]pyrimidine-4,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N2O4/c1-30-18-12-13-19-20(14-18)31-24-21(22(19)28)25(29)27(15-16-8-4-2-5-9-16)23(26-24)17-10-6-3-7-11-17/h2-14H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHTZSZUVGLNSQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C3=C(O2)N=C(N(C3=O)CC4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-8-methoxy-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzothiazoles with diethyl benzylmalonate under specific conditions . The reaction often requires a catalyst and is conducted at elevated temperatures to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as ionic liquid catalysts and environmentally benign solvents, is also explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-benzyl-8-methoxy-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl and methoxy positions, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 3-benzyl-8-methoxy-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione is used as a building block for synthesizing more complex molecules
Biology and Medicine
This compound has shown promise in biological and medicinal research due to its potential anticancer, antimicrobial, and anti-inflammatory properties . Studies have demonstrated its ability to inhibit the growth of certain cancer cell lines and its effectiveness against various bacterial strains.
Industry
In the industrial sector, this compound is explored for its potential use in the development of new materials, such as polymers and coatings, due to its stability and unique chemical properties.
Mechanism of Action
The mechanism of action of 3-benzyl-8-methoxy-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis . The exact pathways and molecular targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Key Structural Differences and Substituent Effects
| Compound Name | Substituents (Positions) | Molecular Weight (g/mol) | XLogP3 | Key Functional Groups |
|---|---|---|---|---|
| 3-Benzyl-8-methoxy-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione | 3-benzyl, 8-methoxy, 2-phenyl | Not reported | ~3.7* | Methoxy, benzyl, dione |
| 3-Amino-8-hydroxy-6-methyl-5-phenyl-4,5-dihydro-3H-chromeno[2,3-d]pyrimidine | 3-amino, 8-hydroxy, 6-methyl, 5-phenyl | 320.3 | Not reported | Amino, hydroxy, imino |
| 8-Methoxy-3-(2-phenylethyl)-2-propylchromeno[2,3-d]pyrimidine-4,5-dione | 3-(2-phenylethyl), 8-methoxy, 2-propyl | 390.4 | 3.7 | Methoxy, phenylethyl, dione |
| 9-(2-Chlorobenzylidene)-5-(2-chlorophenyl)-2-phenyl-3,5,6,7,8,9-hexahydro-4H-chromeno[2,3-d]pyrimidin-4-one | 2-chlorobenzylidene, 5-(2-chlorophenyl), 2-phenyl | Not reported | Not reported | Chloro, benzylidene, ketone |
*Estimated based on structural similarity to compound.
Key Observations:
Substituent Impact on Lipophilicity: The methoxy group at position 8 in the target compound enhances lipophilicity compared to the hydroxy group in ’s compound (3-amino-8-hydroxy-...), which may improve metabolic stability and oral bioavailability .
Electronic Effects :
- Electron-donating groups (e.g., methoxy) at position 8 stabilize the aromatic system, whereas electron-withdrawing groups (e.g., chloro in ) may increase electrophilicity, altering reactivity in nucleophilic substitutions .
Biological Activity
3-benzyl-8-methoxy-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its antiproliferative effects, mechanisms of action, and structure-activity relationships.
Synthesis
The compound is synthesized using a one-pot, three-component reaction involving readily available starting materials. The general synthetic route includes the condensation of benzylamine with chromene derivatives and pyrimidine diones under mild conditions. This method provides a cost-effective and efficient means of producing the compound with high yields.
Antiproliferative Effects
Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance:
- Colorectal Cancer : Studies have shown that this compound inhibits the proliferation of colorectal cancer cells (HCT116 and SW480) with IC50 values indicating potent activity (Table 1) .
| Cell Line | IC50 (µM) |
|---|---|
| HCT116 | 12.5 |
| SW480 | 15.0 |
The mechanism by which this compound exerts its effects is likely multifaceted:
- Inhibition of Key Enzymes : The compound has been shown to inhibit enzymes involved in cancer cell proliferation and survival pathways.
- Induction of Apoptosis : It promotes apoptotic pathways in cancer cells, leading to cell death.
- Antioxidant Properties : The methoxy group may contribute to its antioxidant capabilities, reducing oxidative stress in cells.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be correlated with its structural features:
- Substituents : The presence of the benzyl and methoxy groups significantly enhances the antiproliferative activity compared to related compounds lacking these groups.
- Chromene Core : The chromene structure is crucial for biological activity, as it allows for interactions with biological targets.
Case Studies
Several studies have investigated the biological effects of related compounds derived from the chromeno-pyrimidine scaffold:
- Antitumor Activity : A study demonstrated that compounds with similar structures showed varying degrees of cytotoxicity against breast cancer cell lines (MCF7), suggesting potential for further development as antitumor agents .
- Antioxidant Activity : Another investigation highlighted the antioxidant properties of related chromeno-pyrimidines, indicating that structural modifications can enhance these effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
